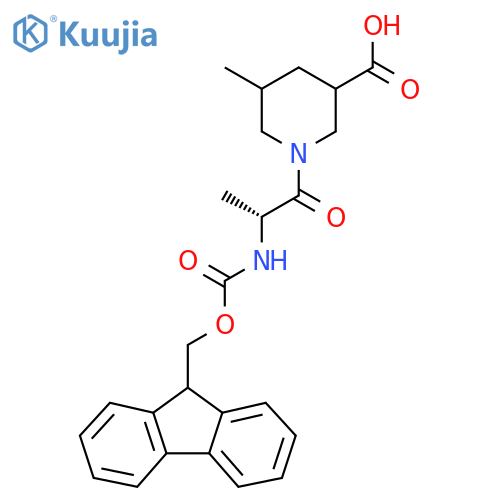Cas no 2171442-78-5 (1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid)

2171442-78-5 structure
商品名:1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid
1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid
- 1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid
- 2171442-78-5
- EN300-1522884
-
- インチ: 1S/C25H28N2O5/c1-15-11-17(24(29)30)13-27(12-15)23(28)16(2)26-25(31)32-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,15-17,22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t15?,16-,17?/m1/s1
- InChIKey: HQLSEXLPDXBDFS-AQFXKWCLSA-N
- ほほえんだ: OC(C1CN(C([C@@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC(C)C1)=O
計算された属性
- せいみつぶんしりょう: 436.19982200g/mol
- どういたいしつりょう: 436.19982200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 690
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1522884-0.25g |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 0.25g |
$2525.0 | 2023-06-05 | ||
| Enamine | EN300-1522884-5.0g |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 5g |
$7961.0 | 2023-06-05 | ||
| Enamine | EN300-1522884-1.0g |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 1g |
$2745.0 | 2023-06-05 | ||
| Enamine | EN300-1522884-250mg |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 250mg |
$774.0 | 2023-09-26 | ||
| Enamine | EN300-1522884-500mg |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 500mg |
$809.0 | 2023-09-26 | ||
| Enamine | EN300-1522884-50mg |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 50mg |
$707.0 | 2023-09-26 | ||
| Enamine | EN300-1522884-1000mg |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 1000mg |
$842.0 | 2023-09-26 | ||
| Enamine | EN300-1522884-2500mg |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 2500mg |
$1650.0 | 2023-09-26 | ||
| Enamine | EN300-1522884-0.1g |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 0.1g |
$2415.0 | 2023-06-05 | ||
| Enamine | EN300-1522884-2.5g |
1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-5-methylpiperidine-3-carboxylic acid |
2171442-78-5 | 2.5g |
$5380.0 | 2023-06-05 |
1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
5. Book reviews
2171442-78-5 (1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-5-methylpiperidine-3-carboxylic acid) 関連製品
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
